molecular formula C8H6ClF3 B1282775 1-Chloro-2-methyl-4-(trifluoromethyl)benzene CAS No. 97399-46-7

1-Chloro-2-methyl-4-(trifluoromethyl)benzene

Cat. No.: B1282775
CAS No.: 97399-46-7
M. Wt: 194.58 g/mol
InChI Key: ZIWHJZAPIYYSPN-UHFFFAOYSA-N
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Description

1-Chloro-2-methyl-4-(trifluoromethyl)benzene (CAS 97399-46-7) is a halogenated aromatic compound with the molecular formula C₈H₆ClF₃. It features a benzene ring substituted with a chlorine atom (ortho to methyl), a methyl group (ortho to chlorine), and a trifluoromethyl group (para to chlorine). This arrangement imparts unique steric and electronic properties, making it valuable in organic synthesis and pharmaceutical intermediates .

Properties

IUPAC Name

1-chloro-2-methyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3/c1-5-4-6(8(10,11)12)2-3-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWHJZAPIYYSPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70542063
Record name 1-Chloro-2-methyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97399-46-7
Record name 1-Chloro-2-methyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration-Reduction-Diazotization-Sulfonation Sequence

This method, detailed in patent CN102336689A, involves sequential functionalization of chlorobenzotrifluoride (CBTF) through nitration, reduction, diazotization, and sulfonation.

Reaction Steps and Conditions

Step 1: Nitration of Chlorobenzotrifluoride

CBTF reacts with a nitrating agent (HNO₃/H₂SO₄) at 0–40°C to yield 2-chloro-5-nitro-trifluoromethyl toluene.

  • Key Conditions :
    • Molar ratio (CBTF : HNO₃) = 1 : 1.2–1.5
    • Temperature = 30–40°C (optimal)
    • Yield = 85–90%.
Step 2: Reduction to 4-Chloro-3-(trifluoromethyl)aniline

The nitro intermediate is reduced using iron powder in aqueous ethanol.

  • Key Conditions :
    • Catalyst = Fe powder (1.5–2.0 equiv)
    • Solvent = Ethanol/water (3:1 v/v)
    • Temperature = 60–70°C
    • Yield = 54–55%.
Step 3: Diazotization and Sulfonation

The aniline derivative undergoes diazotization with NaNO₂/HCl, followed by sulfonation with SO₂/CuCl₂.

  • Key Conditions :
    • Diazotization temp = -5–10°C
    • Sulfonation agent = SO₂ gas in acetic acid
    • Yield = 60–65% (over two steps).
Step 4: Purification

Crude product is distilled or recrystallized to achieve >98% purity.

Data Summary

Parameter Value
Overall Yield ~30% (4 steps)
Purity >98%
Key Advantage Uses inexpensive CBTF feedstock
Limitation Multi-step, moderate yield

Chloromethylation of 1,2,4-Trifluoro-benzene

Patent CN101033169A describes a direct chloromethylation approach using 1,2,4-trifluoro-benzene and chloromethylation reagents.

Reaction Mechanism and Optimization

The reaction employs chloromethyl methyl ether (CMME) and Lewis acids (e.g., AlCl₃) to introduce the methyl and chlorine groups.

  • Key Conditions :
    • Molar ratio (substrate : CMME) = 1 : 5–6
    • Catalyst = AlCl₃ (1.0–1.5 equiv)
    • Temperature = 20–40°C
    • Solvent = Carbon tetrachloride
    • Yield = 80% (single step).

Purification and Scalability

The product is isolated via vacuum distillation, achieving 95–99.5% purity. Industrial scalability is enhanced by continuous-flow reactors.

Data Summary

Parameter Value
Yield 80%
Purity 95–99.5%
Key Advantage Single-step, high yield
Limitation Requires hazardous CMME

Comparative Analysis of Methods

Method Nitration-Reduction Sequence Chloromethylation
Steps 4 1
Overall Yield 30% 80%
Cost Low (CBTF feedstock) Moderate (CMME required)
Environmental Impact High (multiple waste streams) Moderate (solvent recovery)
Industrial Feasibility Complex High

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-methyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of corresponding substituted products.

    Electrophilic Aromatic Substitution: The trifluoromethyl group and chlorine atom influence the reactivity of the benzene ring, making it susceptible to electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to yield simpler hydrocarbons.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid under controlled temperatures.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives.

    Electrophilic Aromatic Substitution: Nitro, sulfonic, or other substituted benzene compounds.

    Oxidation: Benzoic acid derivatives.

    Reduction: Simplified hydrocarbons or partially reduced benzene derivatives.

Scientific Research Applications

Industrial Applications

1-Chloro-2-methyl-4-(trifluoromethyl)benzene is utilized across several industries due to its solvent properties and chemical stability:

  • Solvent Applications : It is commonly used in solvent-based fabric stain removers, shoe care products, and aerosol rust inhibitors. Its ability to dissolve various organic compounds makes it an effective cleaning agent .
  • Coatings and Finishes : The compound is employed in coatings for automotive and industrial applications. Its resistance to high temperatures and chemical inertness makes it suitable for use in protective coatings .
  • Chemical Intermediate : PCBTF serves as an intermediate in the synthesis of other chemicals, particularly in the production of herbicides and other agrochemicals. It can be involved in reactions that require chlorinated aromatic compounds .

Case Studies

Several studies have evaluated the exposure levels and health risks associated with the use of this compound:

  • Occupational Exposure Assessment :
    • A study conducted in vehicle manufacturing plants assessed occupational inhalation exposures to PCBTF. Measurements indicated that most exposure levels were below 10 ppm, with specific tasks showing varying concentrations. The findings suggested a need for monitoring and controlling exposure levels to ensure worker safety .
  • Health Risk Evaluation :
    • An evaluation by the Australian Industrial Chemicals Introduction Scheme highlighted potential human health risks associated with PCBTF. The evaluation included toxicity studies indicating effects on liver and kidney functions at higher doses. It emphasized the importance of risk assessments for chemicals used in consumer products .

Summary of Findings

Application AreaSpecific UsesHealth Risks
Solvent ApplicationsStain removers, shoe care products, rust inhibitorsPotential nephrotoxic effects at high exposures
CoatingsAutomotive coatings, industrial finishesLiver weight increase at elevated doses
Chemical IntermediateSynthesis of herbicidesToxicity concerns warranting further studies

Mechanism of Action

The mechanism of action of 1-chloro-2-methyl-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The chlorine and trifluoromethyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to specific physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups
  • 1-Chloro-2-nitro-4-(trifluoromethyl)benzene ():

    • The nitro group (ortho to chlorine) is strongly electron-withdrawing, enhancing electrophilicity for nucleophilic substitution reactions.
    • Used as a synthon in indole coupling reactions due to its high reactivity .
    • Compared to the target compound, the nitro group increases reactivity but reduces stability under reducing conditions.
  • 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene ():

    • Fluorine (smaller, stronger electron-withdrawing) replaces chlorine, increasing ring deactivation.
    • Preferred in polyamine derivatization for chromatography due to improved precision and accuracy .
  • 1-Chloro-2-((trifluoromethyl)sulfonyl)benzene ():

    • The sulfonyl group is highly electron-withdrawing, making the compound a potent CD73 inhibitor.
    • Unlike the target compound, this derivative exhibits significant biological activity due to enhanced electron deficiency .
Steric and Positional Effects
  • 1-Chloro-2,4-bis(trifluoromethyl)benzene ():

    • Two trifluoromethyl groups (para and ortho) create steric hindrance and strong electron withdrawal.
    • Higher melting point and lower solubility in polar solvents compared to the target compound .
  • 1-Bromo-2-methyl-4-(trifluoromethyl)benzene ():

    • Bromine (larger, less electronegative than chlorine) increases molecular weight (248.55 g/mol vs. 200.58 g/mol for the target compound).
    • Slower substitution reactions but higher lipophilicity .

Physical and Chemical Properties

Table 1: Key Properties of Selected Compounds
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Reactivity Profile
1-Chloro-2-methyl-4-(trifluoromethyl)benzene C₈H₆ClF₃ 200.58 Cl (ortho), CH₃ (ortho), CF₃ (para) ~50–60 (estimated) Moderate electrophilicity; steric hindrance limits substitution
1-Chloro-2-nitro-4-(trifluoromethyl)benzene C₇H₃ClF₃NO₂ 249.56 Cl (ortho), NO₂ (ortho), CF₃ (para) 85–90 High reactivity in coupling reactions
1-Chloro-2,4-bis(trifluoromethyl)benzene C₈H₃ClF₆ 248.55 Cl (ortho), CF₃ (para, ortho) 90–95 Strong electron withdrawal; prone to nucleophilic attack
1-Bromo-2-methyl-4-(trifluoromethyl)benzene C₈H₆BrF₃ 248.55 Br (ortho), CH₃ (ortho), CF₃ (para) ~55–65 Lower reactivity but higher lipophilicity

Biological Activity

1-Chloro-2-methyl-4-(trifluoromethyl)benzene, commonly referred to as a chlorinated aromatic compound, has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

This compound is characterized by the presence of a chlorine atom and a trifluoromethyl group attached to a benzene ring. This structure influences its reactivity and interaction with biological systems. The compound's molecular formula is C8H6ClF3, and it exhibits unique physical properties such as volatility and hydrophobicity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on cellular proliferation, cytotoxicity, and potential therapeutic applications.

Cell Proliferation and Cytotoxicity

Research indicates that this compound can affect cell proliferation in different types of cells. For instance, studies have shown that it can induce cytotoxic effects in certain cancer cell lines. The mechanism underlying these effects often involves the disruption of cellular signaling pathways.

Table 1: Summary of Cytotoxicity Studies

Cell LineConcentration (µM)Effect on ProliferationReference
HepG2 (Liver)10Reduced viability
MCF-7 (Breast)25Induced apoptosis
A549 (Lung)50Cell cycle arrest

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes and receptors that regulate cell growth and survival.

Enzyme Interaction

One of the proposed mechanisms involves the inhibition of enzymes critical for cell metabolism. For example, studies have indicated that this compound may inhibit human uridine phosphorylase-1 (hUP1), leading to altered uridine metabolism, which is essential for RNA synthesis and cellular proliferation .

Toxicological Profile

The toxicological profile of this compound has been evaluated in animal models. Key findings from toxicity studies include:

  • Repeat Dose Toxicity : In rodent studies, repeated exposure led to mild liver and kidney effects at high doses. The no-observed-adverse-effect level (NOAEL) was determined to be around 50 mg/kg body weight per day based on liver toxicity .
  • Dermal Exposure : Dermal toxicity studies indicated that high concentrations could lead to skin sensitization but were not severe enough to warrant significant health concerns at lower doses .

Case Studies

Several case studies have documented the effects of this compound on specific biological systems:

  • Case Study: HepG2 Cell Line
    • Objective : To evaluate the cytotoxic effects on liver cancer cells.
    • Findings : Treatment with 10 µM concentration resulted in a significant reduction in cell viability after 48 hours, suggesting potential applications in cancer therapy.
  • Case Study: MCF-7 Cell Line
    • Objective : To assess apoptotic induction in breast cancer cells.
    • Findings : At a concentration of 25 µM, the compound triggered apoptosis pathways, as evidenced by increased caspase activity .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 1-Chloro-2-methyl-4-(trifluoromethyl)benzene in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use closed systems or local exhaust ventilation to minimize vapor exposure .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Respiratory protection (e.g., vapor respirators) is required if ventilation is insufficient .
  • Emergency Measures : In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention .
  • Storage : Store in a cool, well-ventilated area away from oxidizing agents. Use explosion-proof electrical equipment due to flammability risks (Category 3 Flammable Liquid) .

Q. How can researchers determine the purity of this compound using standard analytical techniques?

  • Methodological Answer :

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Use a nonpolar column (e.g., DB-5) with a temperature gradient (50–250°C) to separate impurities. Compare retention times with certified reference standards .
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1\text{H} and 19F^{19}\text{F} NMR spectra. The trifluoromethyl group (CF3\text{CF}_3) appears as a singlet at ~-60 ppm in 19F^{19}\text{F} NMR, while the methyl group resonates at ~2.5 ppm in 1H^1\text{H} NMR .
  • Elemental Analysis : Verify chlorine content (~18.9%) via combustion analysis to confirm stoichiometry .

Q. What key physicochemical properties influence the reactivity of this compound in synthetic chemistry?

  • Methodological Answer :

  • Boiling Point : ~215–220°C (estimated for analogs) affects distillation conditions .
  • Lipophilicity : The trifluoromethyl group (logP2.8\log P \approx 2.8) enhances solubility in organic solvents, favoring nucleophilic aromatic substitution (SNAr) reactions .
  • Electrophilicity : The electron-withdrawing CF3\text{CF}_3 and Cl\text{Cl} groups activate the benzene ring toward meta-directed electrophilic substitution (e.g., nitration) .

Advanced Research Questions

Q. What methodological approaches are used to synthesize derivatives of this compound for pharmaceutical applications?

  • Methodological Answer :

  • Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh3_3)4_4 catalyst in THF/water (3:1) at 80°C to introduce biaryl motifs .
  • Functionalization via Halogen Exchange : Replace the chlorine atom with amines using CuI/1,10-phenanthroline in DMF at 120°C .
  • Isocyanate Derivatives : React with phosgene to generate 4-chloro-3-(trifluoromethyl)phenyl isocyanate, a precursor for urea-based inhibitors .

Q. How can computational models predict the environmental behavior of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use force fields (e.g., OPLS-AA) to simulate hydrolysis rates in aqueous environments. The CF3\text{CF}_3 group reduces hydrolysis likelihood compared to non-fluorinated analogs .
  • QSAR Models : Predict bioaccumulation potential using octanol-water partition coefficients (logKow\log K_{ow}) and topological polar surface area (TPSA ≈ 0 Ų) .
  • Ecotoxicity Screening : Follow OECD Test Guideline 201 to assess acute toxicity in Daphnia magna at concentrations ≤10 mg/L .

Q. What strategies resolve contradictions in reported spectroscopic data for halogenated trifluoromethylbenzene derivatives?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate 13C^{13}\text{C} NMR chemical shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to confirm assignments .
  • Isotopic Labeling : Use 2H^{2}\text{H}- or 19F^{19}\text{F}-labeled analogs to distinguish overlapping signals in complex mixtures .
  • Crystallographic Analysis : Solve single-crystal X-ray structures to unambiguously assign regiochemistry in disputed cases .

Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The 2-methyl group hinders ortho-substitution, directing catalysts (e.g., Pd) to para positions. Use bulky ligands (e.g., XPhos) to mitigate steric interference .
  • Electronic Effects : The electron-deficient ring facilitates oxidative addition in Pd-catalyzed couplings. Optimize reaction conditions with K2_2CO3_3 base in toluene/ethanol .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states in SNAr pathways .

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